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Introduction
Isoniazid (INH) is a cornerstone of first-line anti-tuberculosis therapy. The emergence of

isoniazid-resistant Mycobacterium tuberculosis (M.tb) strains poses a significant threat to global

tuberculosis control efforts. Accurate and rapid drug susceptibility testing (DST) is crucial for

guiding appropriate treatment regimens, preventing the spread of resistant strains, and for the

development of new anti-tubercular agents. This document provides detailed application notes

and protocols for various in vitro assays used to determine the susceptibility of M.tb to

isoniazid.

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase

enzyme, KatG.[1][2] Once activated, isoniazid inhibits the synthesis of mycolic acids, essential

components of the mycobacterial cell wall, primarily by targeting the enoyl-acyl carrier protein

reductase, InhA.[2][3] Resistance to isoniazid most commonly arises from mutations in the

katG gene, which prevent the activation of the prodrug, or from mutations in the promoter

region of the inhA gene, leading to its overexpression.[1][4] Understanding these mechanisms

is key to interpreting the results of both phenotypic and genotypic susceptibility assays.
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Phenotypic methods directly assess the ability of M.tb to grow in the presence of isoniazid.

These assays are considered the "gold standard" as they measure the actual resistance of the

bacteria to the drug.[5]

Culture-Based Methods
a) Solid Culture Method (Proportion Method on Löwenstein-Jensen or Middlebrook 7H10/7H11

Agar)

The proportion method is a widely used reference standard for phenotypic DST.[6] It

determines the percentage of bacteria in a population that are resistant to a specific drug

concentration.

Principle: This method involves inoculating a standardized bacterial suspension onto a solid

medium containing a critical concentration of isoniazid and onto a drug-free control medium.

After incubation, the number of colony-forming units (CFUs) on the drug-containing medium is

compared to the number on the control medium. An isolate is defined as resistant if the

proportion of colonies on the drug-containing medium exceeds 1% of the colonies on the drug-

free medium.[6]

Experimental Protocol:

Inoculum Preparation: Prepare a bacterial suspension from a fresh M.tb culture in sterile

saline or Middlebrook 7H9 broth, and adjust the turbidity to match a 1.0 McFarland standard.

This suspension is then typically diluted 10⁻² and 10⁻⁴.

Inoculation: Inoculate 100 µL of the 10⁻² and 10⁻⁴ dilutions onto separate quadrants of a

Löwenstein-Jensen (LJ) or Middlebrook 7H10/7H11 agar plate containing the critical

concentration of isoniazid (typically 0.2 µg/mL). In parallel, inoculate the same dilutions onto

a drug-free control plate.

Incubation: Incubate the plates at 37°C for 3-4 weeks.

Interpretation: Count the number of colonies on both the drug-containing and drug-free

plates. Calculate the percentage of resistant bacteria. If the percentage is greater than 1%,

the strain is considered resistant to isoniazid.[7]
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b) Liquid Culture Method (e.g., BACTEC™ MGIT™ 960 System)

Automated liquid culture systems offer a more rapid alternative to solid media for DST.[8][9]

Principle: A standardized inoculum of M.tb is added to a tube containing Middlebrook 7H9 broth

and a fluorescent sensor. The instrument monitors oxygen consumption, which is quenched by

the fluorescent compound. Bacterial growth consumes oxygen, leading to an increase in

fluorescence. In the presence of an effective antibiotic like isoniazid, bacterial growth is

inhibited, and no significant increase in fluorescence is detected.

Experimental Protocol:

Inoculum Preparation: Prepare a bacterial suspension from a positive MGIT culture or a solid

culture, and adjust the turbidity to a 0.5 McFarland standard.

Setup: For each isolate, use a set of MGIT tubes: one growth control tube and one tube

containing the critical concentration of isoniazid (typically 0.1 µg/mL).[8]

Inoculation: Inoculate 0.5 mL of the standardized bacterial suspension into each tube.

Incubation and Monitoring: Place the tubes into the BACTEC™ MGIT™ 960 instrument. The

instrument automatically incubates the tubes at 37°C and continuously monitors them for

fluorescence.

Interpretation: The instrument's software automatically interprets the results based on a

comparison of the time to positivity of the drug-containing tube and the growth control tube.

Colorimetric Assays
Colorimetric assays are generally faster and less expensive than traditional culture-based

methods.

a) Nitrate Reductase Assay (NRA)

Principle: M.tb possesses the enzyme nitrate reductase, which reduces nitrate to nitrite.[10]

The production of nitrite can be detected by the addition of specific reagents that produce a

color change. In the presence of isoniazid, susceptible strains will not grow and therefore will
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not produce nitrite, resulting in no color change. Resistant strains will grow and produce a color

change.[10][11]

Experimental Protocol:

Medium Preparation: Use a nitrate-containing medium such as Löwenstein-Jensen with

added potassium nitrate.

Inoculation: Inoculate the medium with a standardized bacterial suspension. Include a drug-

free control and a tube with the critical concentration of isoniazid.

Incubation: Incubate at 37°C for 7-14 days.

Detection: Add a solution of sulfanilamide followed by N-(1-naphthyl)ethylenediamine

dihydrochloride.

Interpretation: The development of a pink to red color indicates the presence of nitrite and

therefore bacterial growth. If the drug-containing tube shows a color change, the strain is

resistant.

b) MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is

based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by

metabolically active cells. The color change indicates viable bacteria.

Experimental Protocol:

Inoculum and Incubation: A bacterial suspension is incubated in Middlebrook 7H9 broth with

and without isoniazid for 4-7 days.[12]

MTT Addition: MTT solution is added to the cultures and incubated for several hours.

Interpretation: A color change from yellow to purple in the isoniazid-containing tube indicates

the presence of viable, and therefore resistant, bacteria.[12]

c) Resazurin Microtiter Assay (REMA)
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Principle: Resazurin (an oxidation-reduction indicator) is blue and non-fluorescent. In the

presence of metabolically active cells, it is reduced to the pink and highly fluorescent resorufin.

Experimental Protocol:

Setup: The assay is typically performed in a 96-well microtiter plate format. A standardized

bacterial suspension is added to wells containing serial dilutions of isoniazid.

Incubation: The plate is incubated at 37°C for 7-9 days.[13]

Resazurin Addition: A solution of resazurin is added to all wells, and the plate is incubated for

another 24-48 hours.

Interpretation: A color change from blue to pink indicates bacterial growth. The minimum

inhibitory concentration (MIC) is determined as the lowest drug concentration that prevents

this color change.

Microscopic Observation Drug Susceptibility (MODS)
Assay
Principle: The MODS assay is a rapid, low-cost method that involves direct observation of M.tb

growth in liquid culture medium using an inverted light microscope.[14] The characteristic cord

formation of M.tb can be detected microscopically much earlier than macroscopic growth.

Experimental Protocol:

Setup: The assay is performed in a multi-well plate. Processed sputum samples or bacterial

suspensions are inoculated into wells containing Middlebrook 7H9 broth, with and without

the critical concentration of isoniazid.[15][16]

Incubation: The plate is incubated at 37°C.

Microscopic Examination: The wells are examined daily with an inverted microscope for the

presence of characteristic M.tb cords.

Interpretation: An isolate is considered susceptible if cords are observed in the drug-free well

but not in the drug-containing well. If cords are observed in both wells, the isolate is
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resistant. Results are typically available within 7-10 days.

Genotypic Assays for Isoniazid Susceptibility
Testing
Genotypic assays detect the specific gene mutations known to confer resistance to isoniazid.

These methods are generally much faster than phenotypic methods.

Line Probe Assays (LPA)
Principle: LPAs are based on the reverse hybridization of PCR-amplified DNA to probes

immobilized on a strip.[17] The probes target the most common mutations associated with

isoniazid resistance in the katG and inhA genes.[17][18]

Experimental Protocol (General Steps for assays like GenoType MTBDRplus):

DNA Extraction: Extract DNA from a cultured M.tb isolate or directly from a smear-positive

sputum sample.

Multiplex PCR: Perform a multiplex PCR to amplify the regions of the rpoB, katG, and inhA

genes.

Hybridization: The labeled PCR products are chemically denatured and hybridized to probes

on the assay strip. The probes include those for wild-type sequences and common

mutations.

Washing and Detection: After stringent washing steps, a colorimetric reaction is used to

visualize the bound PCR products.

Interpretation: The pattern of hybridized bands is compared to a reference chart. The

absence of a wild-type band and/or the presence of a mutation-specific band indicates

resistance.[19]

Molecular Beacons
Principle: Molecular beacons are single-stranded hairpin-shaped DNA probes with a

fluorophore and a quencher at opposite ends. In the absence of the target sequence, the
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hairpin structure keeps the fluorophore and quencher in close proximity, preventing

fluorescence. When the probe hybridizes to its complementary target sequence, the hairpin

opens, separating the fluorophore and quencher, resulting in a fluorescent signal.[20] Probes

can be designed to be specific for wild-type or mutant alleles.

Experimental Protocol:

DNA Extraction: Isolate DNA from the M.tb sample.

Real-time PCR: Perform a real-time PCR with primers flanking the mutation site and a

molecular beacon probe specific for either the wild-type or mutant sequence.

Detection: Monitor fluorescence in real-time during the PCR.

Interpretation: An increase in fluorescence indicates the presence of the target sequence. By

using different colored fluorophores for wild-type and mutant probes, both can be detected in

the same reaction.
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Assay Type Method
Turnaround
Time

Sensitivity
for INH
Resistance
(%)

Specificity
for INH
Resistance
(%)

Reference(s
)

Phenotypic

Solid Culture

(Proportion

Method)

3-8 weeks
Gold

Standard

Gold

Standard
[21],[22]

Liquid Culture

(BACTEC

MGIT 960)

1-3 weeks

High

(generally

>95%)

High

(generally

>98%)

[8],[9]

Nitrate

Reductase

Assay (NRA)

5-14 days 96.2 - 100 88.5 - 95 [11],[10],[23]

MTT Assay 4-7 days 89.2 99.5 [12]

Resazurin

Assay
8-9 days 100 91.7 [13]

Crystal Violet

Decolorisatio

n Assay

8-9 days 92.5 96.4 [24]

MODS Assay 7-10 days 98.8 82.4 [15]

Genotypic
Line Probe

Assay (LPA)
1-2 days 87 - 91.5 99.2 - 100 [25],[26],[27]

Molecular

Beacons
<1 day 82.7 - 85 100 [20],[28],[29]

Real-Time

PCR Melting

Curve

<1 day 90.8 96.4 [30]

Visualizations
Isoniazid Activation and Resistance Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://ntep.in/node/487/CP-solid-and-liquid-culture-tb
https://www.researchgate.net/publication/51402859_Rapid_culture-based_methods_for_drug-resistance_detection_in_Mycobacterium_tuberculosis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3612310/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9301132/
https://pubmed.ncbi.nlm.nih.gov/14605155/
https://pmc.ncbi.nlm.nih.gov/articles/PMC262483/
https://www.researchgate.net/publication/333560622_RAPID_METHOD_FOR_TESTING_SUSCEPTIBILITY_OF_MYCOBACTERIUM_TUBERCULOSIS_TO_ISONIAZID_AND_RIFAMPIN_BY
https://pubmed.ncbi.nlm.nih.gov/12546122/
https://pubmed.ncbi.nlm.nih.gov/16736881/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4015246/
https://bjid.org.br/en-isoniazid-rifampin-drug-susceptibility-testing-articulo-S1413867015001956
https://pubmed.ncbi.nlm.nih.gov/9041419/
https://academic.oup.com/jac/article-pdf/63/1/11/13759141/dkn433.pdf
https://publications.ersnet.org/content/erj/56/suppl64/1592
https://pmc.ncbi.nlm.nih.gov/articles/PMC516347/
https://pubmed.ncbi.nlm.nih.gov/15365012/
https://www.researchgate.net/publication/13724064_Molecular_beacon_sequence_analysis_for_detecting_drug_resistance_in_Mycobacterium_tuberculosis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3993622/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mycobacterium tuberculosis

Resistance Mechanisms

Isoniazid (Prodrug)

KatG
(Catalase-Peroxidase)

Activation

Activated Isoniazid

InhA
(Enoyl-ACP reductase)

Inhibition

Mycolic Acid SynthesisCatalyzes Cell Wall Integrity

katG mutation Prevents activation

inhA promoter mutation Overexpression

Click to download full resolution via product page

Caption: Isoniazid activation pathway and mechanisms of resistance in M. tuberculosis.
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Caption: Generalized workflow for phenotypic isoniazid susceptibility testing.

General Workflow for Genotypic Drug Susceptibility
Testing

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b1671949?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


M.tb Isolate or Clinical Sample

DNA Extraction

PCR Amplification of Target Genes
(e.g., katG, inhA)

Detection of Mutations
(e.g., LPA, Sequencing, Molecular Beacons)

Interpret Results

Wild-Type Detected
(Likely Susceptible)

No known resistance
mutations found

Resistance Mutation Detected
(Resistant)

Presence of known
resistance mutations

Click to download full resolution via product page

Caption: Generalized workflow for genotypic isoniazid susceptibility testing.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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